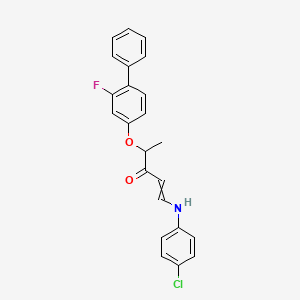
1-(4-Chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is a synthetic organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Moiety: The initial step involves the synthesis of the 2-fluoro[1,1’-biphenyl]-4-yl group through a Suzuki-Miyaura cross-coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.
Synthesis of the Pentenone Backbone: The next step involves the formation of the pentenone backbone through a Claisen-Schmidt condensation reaction between 4-chloroaniline and 4-hydroxy-1-penten-3-one.
Coupling of the Moieties: The final step is the coupling of the biphenyl moiety with the pentenone backbone through an etherification reaction, resulting in the formation of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Protein Binding: Binding to specific proteins, altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-chloroanilino)-4-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
- (E)-1-(4-chloroanilino)-4-[(2-methyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
- (E)-1-(4-chloroanilino)-4-[(2-ethyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
Uniqueness
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is unique due to the presence of the fluoro substituent on the biphenyl moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H19ClFNO2 |
|---|---|
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C23H19ClFNO2/c1-16(23(27)13-14-26-19-9-7-18(24)8-10-19)28-20-11-12-21(22(25)15-20)17-5-3-2-4-6-17/h2-16,26H,1H3 |
InChI-Schlüssel |
MIGPSMVPSKDBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C=CNC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















